Cas no 137234-62-9 (Voriconazole)
Il voriconazolo è un antifungino triazolico ad ampio spettro, utilizzato principalmente per il trattamento di infezioni invasive da funghi, come l'aspergillosi e la candidosi. Questo composto inibisce la sintesi dell'ergosterolo, componente essenziale della membrana cellulare fungina, attraverso il blocco dell'enzima lanosterolo 14α-demetilasi (CYP51). La sua struttura chimica, derivata dal fluconazolo ma con un gruppo metilico aggiuntivo, ne migliora l'efficacia contro ceppi resistenti e patogeni meno comuni. Il voriconazolo è disponibile sia per somministrazione orale che endovenosa, con un'eccellente biodisponibilità e penetrazione nei tessuti, incluso il sistema nervoso centrale. La sua attività è particolarmente vantaggiosa nei pazienti immunocompromessi, offrendo un'opzione terapeutica cruciale per infezioni gravi.

Voriconazole structure
Nome del prodotto:Voriconazole
Numero CAS:137234-62-9
MF:C16H14F3N5O
MW:349.31047296524
MDL:MFCD00905717
CID:64466
PubChem ID:160870955
Voriconazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- Voriconazole
- 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol
- (aR,bS)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
- UK-10949
- (2R,3S)-2-(2,4-DIFLUOROPHENYL)-3-(5-FLUOROPYRIMIDIN-4-YL)-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-OL
- (aR,S)-a-(2,4-Difluorophenyl)-5-fluoro--methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
- UK-109496
- (2R,3S)-2-(2,4-Difluorophenyl)-3
- (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-((1H)-1,2,4-triazol-1-yl)-butan-2-ol
- Voriconazole solution
- (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
- 2S,3R)-3-(5-FLUORO-4-PYRIMIDINYL)-2-(2,4-DIFLUOROPHENYL)-1-(1H-1,2,4-TRIA
- UK109496
- Vorionazole
- 2R,3S-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Vfend
- Voriconazol
- UK 109496
- Voriconazolum
- Voriconazole [USAN:INN:BAN]
- (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
- VCZ
- JFU09I87TR
- CPD000466350
- C16H14F3N5O
- (R-(R*,S*))-alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineetha
- NSC 759888
- VORICONAZOLE [MART.]
- UNII-USG4B1CD29
- (2R,3S)-2-(2,4-Difluoro-phenyl)-3-(5-fluoro-pyrimidin-4-yl)-1-[1,2,4]triazol-1-yl-butan-2-ol
- HMS2051N09
- VORICONAZOLE [USP-RS]
- DTXSID5046485
- NC00191
- VORICONAZOLE (USP-RS)
- BV164532
- AB00639948-04
- 4-[[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methylene]-1-oxo-1,3-thiazolidin-5-one
- VORICONAZOLE [JAN]
- SW197571-2
- A807215
- Voriconazole, European Pharmacopoeia (EP) Reference Standard
- Voriconazole in combination with MGCD290
- 2R,3S-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-4-Pyrimidineethanol, ?-(2,4-difluorophenyl)-5-fluoro-?-methyl-?-(1H-1,2,4-triazol-1-ylmethyl)-,?(?R,?S)-
- HY-76200
- Voriconazole, (+/-)-
- Z1521553720
- VORICONAZOLE [USAN]
- MLS001424082
- Voriconazole, Pharmaceutical Secondary Standard: Certified Reference Material
- Vfend (TN)
- HMS3260M22
- DTXCID3026485
- (+/-)-Voriconazole
- DTXSID201019420
- VORICONAZOLE (USP MONOGRAPH)
- VORICONAZOLE [MI]
- (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl) butan-2-ol
- CHEBI:10023
- DRG-0301
- VORICONAZOLE (MART.)
- (.ALPHA.R,.BETA.S)-A-(2,4-DIFLUOROPHENYL)-5-FLUORO-.BETA.-METHYL-.ALPHA.-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-4-PYRIMIDINEETHANOL
- Q412236
- HMS3713F12
- DB00582
- HY-W337569
- Pharmakon1600-01502346
- Voriconazole, VETRANAL(TM), analytical standard
- 137234-62-9
- SMR000466350
- NCGC00164622-04
- VORICONAZOLE [EP MONOGRAPH]
- NS00007182
- Voriconazole Vfend
- Voriconazole, >=98% (HPLC)
- VORICONAZOLE (EP MONOGRAPH)
- AMY8903
- 4-Pyrimidineethanol, alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-, (R-(R*,S*))-
- BCPP000019
- V0116
- VORICONAZOLE [WHO-DD]
- 4-PYRIMIDINEETHANOL, A-(2,4-DIFLUOROPHENYL)-5-FLUORO-.BETA.-METHYL-.ALPHA.-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-, (.ALPHA.R,.BETA.S)-
- AKOS005145705
- 188416-29-7
- (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- (R-(R*,S*))-alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
- Voriconazole, United States Pharmacopeia (USP) Reference Standard
- CHEMBL638
- 4-PYRIMIDINEETHANOL, .ALPHA.-(2,4-DIFLUOROPHENYL)-5-FLUORO-.BETA.-METHYL-.ALPHA.-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-, (.ALPHA.R,.BETA.S)-REL-
- Voriconazole; (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- VRC
- USG4B1CD29
- CS-1227
- (2r,3s)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol
- J02AC03
- 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl) butan-2-ol
- s1442
- (2R,3S)-2,3-bis(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- CCG-100941
- AC-823
- BDBM50333117
- C07622
- J-006986
- SCHEMBL36233
- 4-Pyrimidineethanol, alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-, (alphaR,betaS)-
- 173967-54-9
- MLS000759464
- AB00639948_07
- Voriconazole- Bio-X
- AB00639948_08
- (alphaR,betaS)-alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
- MFCD00905717
- Vorikonazole
- UK-109,496
- Voriconzole
- NSC-759888
- Voriconazole 2.0 mg/ml in Methanol
- VORICONAZOLE [VANDF]
- NCGC00260835-01
- UNII-JFU09I87TR
- VORICONAZOLE [EMA EPAR]
- CS-0448910
- D00578
- KS-1157
- Tox21_500150
- ( inverted exclamation markA)-Voriconazole
- BCEHBSKCWLPMDN-MGPLVRAMSA-N
- 4-Pyrimidineethanol, alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-, (alphaR,betaS)-rel-
- VORICONAZOLE [INN]
- EN300-119515
- VFEND I.V.
- AB00639948-06
- NCGC00164622-06
- VORICONAZOLE [ORANGE BOOK]
- VORICONAZOLE [USP MONOGRAPH]
- MLS006010028
- Voriconazole (JP17/USP/INN)
- NSC759888
- (alphaR,betaS)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
- Voriconazole (JP18/USP/INN)
- Voriconazole?
- NCGC00164622-17
- BRD-K06557128-001-06-2
- (+/-)-Voriconazole; (aR,ssS)-rel-a-(2,4-Difluorophenyl)-5-fluoro-ss-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; (R*,S*)-a-(2,4-Difluorophenyl)-5-fluoro-ss-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; (+/-)-Voriconazole; (2RS,3SR)-2-(2,4-Difluorophen
- BRD-K06557128-001-08-8
- BRD-K06557128-001-07-0
-
- MDL: MFCD00905717
- Inchi: 1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
- Chiave InChI: BCEHBSKCWLPMDN-MGPLVRAMSA-N
- Sorrisi: FC1C([H])=C(C([H])=C([H])C=1[C@@](C([H])([H])N1C([H])=NC([H])=N1)([C@]([H])(C1C(=C([H])N=C([H])N=1)F)C([H])([H])[H])O[H])F
Proprietà calcolate
- Massa esatta: 349.115045g/mol
- Carica superficiale: 0
- XLogP3: 1.5
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta legami ruotabili: 5
- Massa monoisotopica: 349.115045g/mol
- Massa monoisotopica: 349.115045g/mol
- Superficie polare topologica: 76.7Ų
- Conta atomi pesanti: 25
- Complessità: 448
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: 3
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: cristallo
- Densità: 1.4000
- Punto di fusione: 130.0 to 134.0 deg-C
- Punto di ebollizione: ~508.6° C at 760 mmHg
- Punto di infiammabilità: 9℃
- Indice di rifrazione: 1.616
- Solubilità: DMSO: >20mg/mL
- PSA: 76.72000
- LogP: 2.17690
- Rotazione specifica: -56.0° - -62.0° (c=1, MeOH)
- Merck: 10033
Voriconazole Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301-H351-H361-H373-H412
- Dichiarazione di avvertimento: P273-P281-P301 + P310
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: R22: nocivo se ingerito. R36/38: irritante per occhi e pelle.
- Istruzioni di sicurezza: S26-S36/37/39
- RTECS:UV9145000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:III
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frasi di rischio:R22; R36/38
Voriconazole Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Voriconazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119515-0.05g |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
137234-62-9 | 95% | 0.05g |
$229.0 | 2023-11-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0120-10mg |
Voriconazole |
137234-62-9 | 99.44% | 10mg |
¥ 266 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0120-100 mg |
Voriconazole |
137234-62-9 | 99.44% | 100MG |
¥897.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V94450-100mg |
Voriconazole |
137234-62-9 | 99% | 100mg |
¥150.0 | 2023-09-06 | |
abcr | AB413516-1 g |
2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol; . |
137234-62-9 | 1g |
€177.50 | 2023-04-24 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024831-50mg |
Voriconazole |
137234-62-9 | 98% | 50mg |
¥139 | 2022-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0120-25 mg |
Voriconazole |
137234-62-9 | 99.44% | 25mg |
¥480.00 | 2022-04-26 | |
TRC | V760000-250mg |
VoriconazoleDISCONTINUED |
137234-62-9 | 250mg |
580.00 | 2021-07-15 | ||
TRC | V760000-50mg |
VoriconazoleDISCONTINUED |
137234-62-9 | 50mg |
165.00 | 2021-07-15 | ||
S e l l e c k ZHONG GUO | S1442-25mg |
Voriconazole (UK-109496) |
137234-62-9 | 99.99% | 25mg |
¥1227.42 | 2023-09-15 |
Voriconazole Letteratura correlata
-
Liuhan Dong,Nan Bai,Tianlin Wang,Yun Cai Anal. Methods 2021 13 4585
-
Wei Liu,Mengshun Li,Baocheng Tian,Xuesong Yang,Wei Du,Xiuwen Wang,Huihui Zhou,Chen Ding,Sixiang Sai Biomater. Sci. 2023 11 307
-
Hemanth Kumar Chanduluru,Abimanyu Sugumaran RSC Adv. 2022 12 6683
-
S. Sudalai Kumar,Ranjit Thakuria,Ashwini Nangia CrystEngComm 2014 16 4722
-
T. M. Barbosa,G. A. Morris,M. Nilsson,R. Rittner,C. F. Tormena RSC Adv. 2017 7 34000
137234-62-9 (Voriconazole) Prodotti correlati
- 137234-71-0(Voriconazole)
- 182369-73-9(rac 5-Desfluoro Voriconazole)
- 137234-74-3(4-Chloro-6-ethyl-5-fluoropyrimidine)
- 137234-88-9(4-Ethyl-5-fluoropyrimidine)
- 188416-29-7((±)-Voriconazole)
- 51336-94-8(2-chloro-1-(2,4-difluorophenyl)ethan-1-one)
- 759-67-1(Ethyl 2-fluoro-3-oxopentanoate)
- 86404-63-9(Difluoro triazolyl acetophenone)
- 182230-43-9(Rel-(2R, 3S)-a-(2,4-Difluorophenyl)-5-fluoro-b-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol)
- 618109-05-0(Voriconazole N-Oxide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:137234-62-9)Voriconazole

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):484.0/2223.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:137234-62-9)Voriconazole

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta